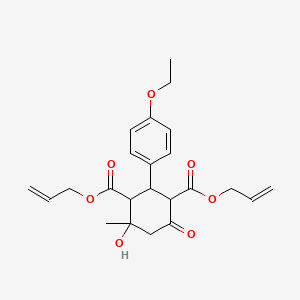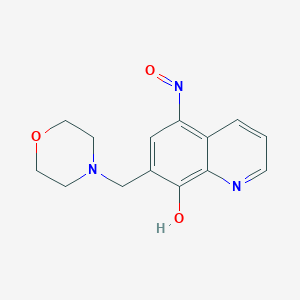![molecular formula C22H13ClFNO3 B15024237 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that features a benzofuran ring substituted with a 4-chlorobenzoyl group and a 2-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the benzofuran derivative with 2-fluorobenzamide under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the benzoyl or amide functionalities.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen exchange reactions can be facilitated by nucleophilic reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated analogs .
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is unique due to the presence of both a fluorine atom and a benzofuran ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C22H13ClFNO3 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C22H13ClFNO3/c23-14-11-9-13(10-12-14)20(26)21-19(16-6-2-4-8-18(16)28-21)25-22(27)15-5-1-3-7-17(15)24/h1-12H,(H,25,27) |
InChI Key |
TZCKANKCKSWQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
![N-[(4-chlorophenyl)methyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024165.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B15024167.png)

![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15024178.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024206.png)
![methyl 4-{[(4-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15024215.png)
![3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide](/img/structure/B15024221.png)
![4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15024228.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024240.png)
